molecular formula C3H10N2 B15308972 1-Ethyl-2-methylhydrazine CAS No. 18247-19-3

1-Ethyl-2-methylhydrazine

Cat. No.: B15308972
CAS No.: 18247-19-3
M. Wt: 74.13 g/mol
InChI Key: PFJOTFSIBVZGPK-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylhydrazine is an organic compound with the molecular formula C₃H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atoms

Preparation Methods

The synthesis of 1-ethyl-2-methylhydrazine typically involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction proceeds as follows:

[ \text{C}_2\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_2\text{H}_5\text{NHNHCH}_3 + \text{HI} ]

In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives. Sodium borohydride is often used as a reducing agent.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, halogenation can introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-methylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1-ethyl-2-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

1-Ethyl-2-methylhydrazine can be compared with other hydrazine derivatives, such as:

    1,1-Dimethylhydrazine: Similar in structure but with two methyl groups instead of an ethyl and a methyl group.

    1-Ethylhydrazine: Lacks the additional methyl group present in this compound.

    2-Methylhydrazine: Contains only a methyl group attached to the nitrogen atom.

The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

18247-19-3

Molecular Formula

C3H10N2

Molecular Weight

74.13 g/mol

IUPAC Name

1-ethyl-2-methylhydrazine

InChI

InChI=1S/C3H10N2/c1-3-5-4-2/h4-5H,3H2,1-2H3

InChI Key

PFJOTFSIBVZGPK-UHFFFAOYSA-N

Canonical SMILES

CCNNC

Origin of Product

United States

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